molecular formula C12H15N3O2 B12643776 3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid

3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B12643776
M. Wt: 233.27 g/mol
InChI Key: MBMJLRMJEFRTKB-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclocondensation of substituted picolinaldehydes, amines, and formaldehyde. This reaction produces imidazo[1,5-a]pyridinium ions under mild conditions, allowing for the incorporation of diverse functionalities and chiral substituents . Another method involves a metal-free sequential dual oxidative amination of C(sp3)-H bonds under ambient conditions, which affords imidazo[1,5-a]pyridines in very good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,5-a]pyridine derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific structural features and the diverse range of reactions it can undergo

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

3-(1-amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C12H15N3O2/c1-7(2)9(13)11-14-10(12(16)17)8-5-3-4-6-15(8)11/h3-7,9H,13H2,1-2H3,(H,16,17)

InChI Key

MBMJLRMJEFRTKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=C2N1C=CC=C2)C(=O)O)N

Origin of Product

United States

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